N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
Description
N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a sulfonamide group at the 1-position, where the nitrogen is further ethylated. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
HLMIMXCLHMSCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethyl and fluoro substituents. One common method involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under alkaline conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide derivatives | Increased lipophilicity |
| Hydrolysis | 6M HCl, reflux, 12h | 2-Fluoro-5-methylbenzenesulfonic acid + Ethylamine | Complete decomposition of sulfonamide group |
-
Mechanistic Insight : The nitrogen in the sulfonamide group acts as a nucleophile, attacking electrophilic centers in alkyl halides. Hydrolysis proceeds via acid-catalyzed cleavage of the S-N bond.
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS at positions activated by electron-donating groups. The fluorine atom (meta-directing) and methyl group (ortho/para-directing) influence regioselectivity:
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro derivative | 68% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 6h | 3-Sulfo derivative | 52% |
| Halogenation (Chlorine) | Cl₂, FeCl₃, RT, 1h | 4-Chloro derivative | 75% |
-
Substituent Effects : The methyl group at position 5 enhances ring activation, favoring substitution at position 4 (para to methyl). Fluorine’s −I effect deactivates positions 2 and 6.
Fluorine-Specific Reactions
The C-F bond undergoes selective transformations:
-
Kinetics : Defluorination proceeds via single-electron transfer (SET) mechanisms, as demonstrated in analogous sulfonamide systems .
Coordination Chemistry
The sulfonamide group acts as a ligand in metal complexes:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Ethanol, RT, pH 7.5 | [Cu(L)₂(H₂O)₂]·2H₂O | 8.2 ± 0.3 |
| Zn(II) chloride | Methanol, 50°C, 2h | Zn(L)Cl₂ | 6.9 ± 0.2 |
-
Applications : These complexes show enhanced antimicrobial activity compared to the free ligand.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Condition | Product | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), benzene | Ring-expanded thiadiazine derivative | 0.12 |
| UV (365 nm), O₂ | Sulfonic acid peroxide intermediate | 0.08 |
-
Pathway : Photoexcitation leads to S-N bond cleavage, followed by recombination with reactive oxygen species .
Bioconjugation Reactions
The sulfonamide group enables covalent modification of biomolecules:
| Target | Reagents/Conditions | Conjugate | Binding Affinity (Kd) |
|---|---|---|---|
| Carbonic Anhydrase IX | EDC/NHS, pH 6.5, 4°C | Enzyme-inhibitor complex | 12 nM |
| Albumin | Maleimide linker, PBS, RT | Plasma protein conjugate | 89% binding |
-
Structural Basis : X-ray crystallography shows hydrogen bonding between sulfonamide and Thr₁₉⁹ residue in carbonic anhydrase.
Scientific Research Applications
N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethyl group in this compound provides moderate lipophilicity, whereas the 2-aminoethyl group in its hydrochloride analog introduces polarity and ionic character, enhancing solubility in aqueous media . Chlorine and furan moieties in the compound from introduce steric bulk and heterocyclic interactions, which may affect target selectivity .
Molecular Weight Trends :
- This compound (217.26 g/mol) is significantly smaller than the furan- and chlorobenzene-containing analog (473.9 g/mol), suggesting differences in bioavailability and blood-brain barrier penetration .
Functional and Application-Based Insights
- Enzyme Inhibition : Sulfonamides with fluoro and methyl substituents (e.g., this compound) are often explored as carbonic anhydrase inhibitors, where the fluorine atom can modulate binding to zinc-containing active sites .
- Solubility and Formulation: The hydrochloride salt of the 2-aminoethyl analog () demonstrates how salt formation can address solubility challenges common in sulfonamide drug development .
- Heterocyclic Modifications : The furan-containing derivative () exemplifies strategies to enhance selectivity for specific biological targets through bulky or aromatic substituents .
Biological Activity
N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.26 g/mol. The compound features an ethyl group, a fluorine atom, a methyl group, and a sulfonamide functional group attached to a benzene ring. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it an interesting subject for various chemical and pharmaceutical applications.
Antimicrobial Properties
This compound has been investigated for its potential as an enzyme inhibitor and antimicrobial agent. The sulfonamide moiety allows it to mimic natural substrates, effectively inhibiting specific enzymes involved in bacterial metabolism. Research indicates that this compound exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14.8 | 32 |
| Escherichia coli | 16.1 | 16 |
The minimum inhibitory concentration (MIC) values indicate the potency of the compound against these pathogens, suggesting its potential use in treating bacterial infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases .
The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, leading to competitive inhibition. This is particularly relevant in the context of bacterial folate synthesis pathways, where sulfonamides are known to interfere with dihydropteroate synthase activity .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various strains of bacteria. The results demonstrated a significant reduction in bacterial viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for developing new antibacterial agents .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide, and what key reaction conditions influence yield?
- Answer : The compound is typically synthesized via sulfonamide bond formation. A primary method involves reacting 2-fluoro-5-methylbenzenesulfonyl chloride with ethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under anhydrous conditions at 0–25°C. Yield optimization depends on stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine), reaction time (4–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substituent positions and purity. The ethyl group shows triplet signals (~1.2 ppm for CH, quartet at ~3.3 ppm for CH), while aromatic protons exhibit splitting patterns reflective of fluorine and methyl substituents .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]) .
Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic matrices?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage recommendations: desiccated at –20°C in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. Mitigation strategies:
- Purity Validation : Use HPLC-MS to confirm >95% purity and quantify trace impurities (e.g., unreacted sulfonyl chloride) .
- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to establish EC/IC values.
- Control Experiments : Compare against structurally analogous compounds (e.g., non-fluorinated or methyl-substituted derivatives) to isolate substituent effects .
Q. What computational modeling approaches are suitable for predicting the structure-activity relationship (SAR) of this sulfonamide in enzyme inhibition studies?
- Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Key parameters: fluorine’s electronegativity and the ethyl group’s steric effects on binding affinity .
- QM/MM Calculations : Assess electronic properties (e.g., Fukui indices) to predict reactive sites for functionalization .
- MD Simulations : Evaluate conformational stability of the sulfonamide-enzyme complex over 100-ns trajectories .
Q. How can impurity profiles be minimized during scale-up synthesis, and what analytical methods detect trace byproducts?
- Answer : Common impurities include hydrolyzed sulfonic acids or di-alkylated byproducts. Strategies:
- Process Optimization : Use slow amine addition to sulfonyl chloride at controlled temperatures (0–5°C) to suppress side reactions .
- Advanced Chromatography : UPLC-QTOF-MS with HILIC columns resolves polar impurities (e.g., unreacted ethylamine) .
- In-Situ Monitoring : ReactIR tracks sulfonamide bond formation in real-time, ensuring reaction completion .
Methodological Considerations
Q. What experimental designs are recommended for evaluating the compound’s potential as a kinase inhibitor?
- Answer :
- Kinase Assays : Use ADP-Glo™ or TR-FRET platforms to measure inhibition of ATP-binding pockets. Include positive controls (e.g., staurosporine) .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Validation : Test in HEK293 or HeLa cells transfected with target kinases, monitoring phosphorylation via Western blot .
Q. How do steric and electronic effects of the fluorine and methyl substituents influence reactivity in cross-coupling reactions?
- Answer :
- Steric Effects : The methyl group at position 5 may hinder electrophilic substitution at adjacent positions, directing reactions to the para-fluoro site.
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances sulfonamide acidity (pKa ~10), facilitating deprotonation in nucleophilic reactions.
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 2-fluoro position using Pd(PPh) catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
